molecular formula C12H17NO B13032706 ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine

((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine

Cat. No.: B13032706
M. Wt: 191.27 g/mol
InChI Key: ASIKXOKICDADAR-NWDGAFQWSA-N
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Description

((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine: is a chiral compound with a tetrahydropyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine typically involves the reaction of benzaldehyde, aniline, and ethylacetoacetate in the presence of a chiral catalyst such as L-proline-Fe(III) complex . The reaction is carried out at room temperature, and the product is characterized using spectral methods and X-ray diffraction studies .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine serves as a valuable intermediate for constructing more complex molecules .

Biology and Medicine: The compound’s chiral nature makes it a potential candidate for developing enantiomerically pure drugs. It can be used in the synthesis of pharmaceuticals that target specific biological pathways .

Industry: In the material science industry, this compound can be used to create polymers and other materials with unique properties.

Mechanism of Action

The mechanism by which ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine is unique due to its specific chiral configuration and the presence of both a tetrahydropyran ring and a phenyl group. This combination of features makes it particularly valuable for applications requiring chiral specificity and structural complexity.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[(2S,6R)-6-phenyloxan-2-yl]methanamine

InChI

InChI=1S/C12H17NO/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12+/m0/s1

InChI Key

ASIKXOKICDADAR-NWDGAFQWSA-N

Isomeric SMILES

C1C[C@H](O[C@H](C1)C2=CC=CC=C2)CN

Canonical SMILES

C1CC(OC(C1)C2=CC=CC=C2)CN

Origin of Product

United States

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